
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE is a platinum-based compound known for its significant applications in the field of medicine, particularly in chemotherapy. This compound is a derivative of platinum and is structurally related to other platinum-based drugs like cisplatin and carboplatin. It is known for its ability to interfere with DNA repair mechanisms, making it effective in the treatment of various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) typically involves the reaction of platinum compounds with cyclobutane-1,1-dicarboxylic acid and azanide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the purification of the final product to remove any impurities that may affect its efficacy and safety in medical applications .
化学反应分析
Types of Reactions
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(4+) to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum, while substitution reactions can yield different platinum-ligand complexes .
科学研究应用
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE has a wide range of applications in scientific research:
Chemistry: It is used in the study of coordination chemistry and the development of new platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) involves its interaction with DNA. The compound forms cross-links with DNA, preventing its replication and transcription. This leads to the inhibition of cancer cell growth and ultimately cell death. The molecular targets include the DNA strands, and the pathways involved are those related to DNA repair and replication .
相似化合物的比较
Similar Compounds
Cisplatin: Another platinum-based chemotherapy drug with a similar mechanism of action but different side effects and efficacy.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity and similar applications in cancer treatment.
Oxaliplatin: Another platinum-based drug used in chemotherapy with a different spectrum of activity and side effects.
Uniqueness
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE is unique due to its specific ligand structure, which provides different pharmacokinetic properties and reduced side effects compared to other platinum-based drugs. Its ability to form stable complexes with DNA makes it particularly effective in cancer treatment .
属性
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYRGNWWLMLWJE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazine, [[(2-furanylmethyl)thio]methyl]-](/img/structure/B7823756.png)
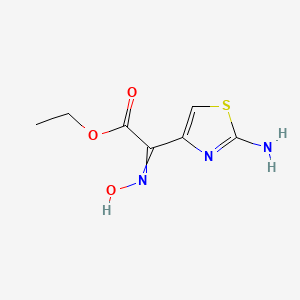


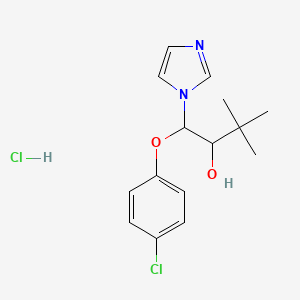
![1-[4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid monohydrochloride](/img/structure/B7823791.png)
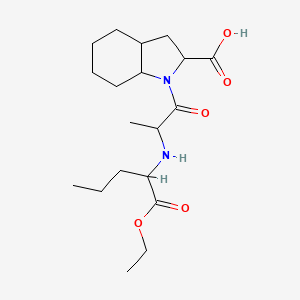
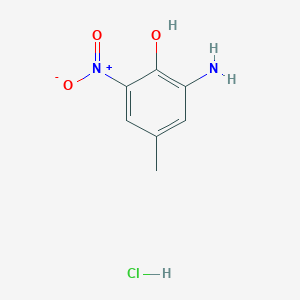
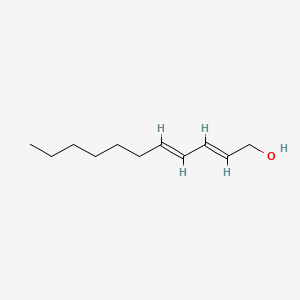
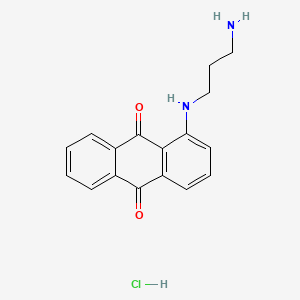
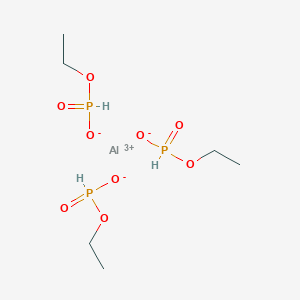
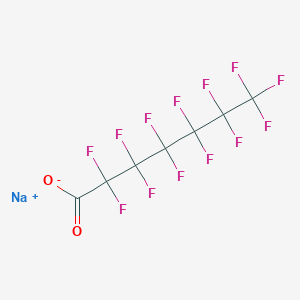
![sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7823843.png)
